molecular formula C9H5BrF3N B3038082 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile CAS No. 732306-26-2

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B3038082
CAS RN: 732306-26-2
M. Wt: 264.04 g/mol
InChI Key: BUPMKGVGKPGMOB-UHFFFAOYSA-N
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Description

“2-(2-Bromo-5-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the CAS Number: 732306-26-2 . It has a molecular weight of 264.04 . The IUPAC name for this compound is [2-bromo-5-(trifluoromethyl)phenyl]acetonitrile . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5BrF3N/c10-8-2-1-7 (9 (11,12)13)5-6 (8)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various reactions. For example, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone .


Physical And Chemical Properties Analysis

This compound has a boiling point of 60-62°C . It has a flash point of 144-146/15mm . The compound is a solid powder at ambient temperature .

Scientific Research Applications

Redox Behavior Studies

Research conducted by Sherman, Lambert, and Pilgram (1974) investigated the redox behavior of various derivatives including those with bromo, chloro, cyano, nitro, and trifluoromethylsulfonyl groups in acetonitrile solutions. Their study revealed that all ring systems and derivatives undergo reversible reduction initially in a one-electron step, forming their respective radical anion. The derivatives containing bromo and nitro groups showed preferential reduction at the substituent group. This study provides insight into the redox properties of such compounds in acetonitrile solutions, which is relevant for understanding their chemical behavior in various applications (Sherman, Lambert, & Pilgram, 1974).

Chemical Synthesis and Reactions

The study by Pan, Zhang, and Zhu (2015) described a radical cyanomethylation/arylation process involving arylacrylamides, using acetonitrile as the radical precursor. This reaction, which involves dual C-H bond functionalization (including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group), can handle a variety of functional groups like bromo, iodo, nitro, trifluoromethoxy, and trifluoromethyl groups. This demonstrates the compound's utility in facilitating complex chemical reactions, especially in synthesizing oxindoles, which are valuable in pharmaceutical research (Pan, Zhang, & Zhu, 2015).

Photophysical Properties and Applications

Research conducted by Lentes, Rudtke, Griebenow, and Herges (2021) involved synthesizing novel nitrogen-bridged diazocines with various substituents, including bromo- or iodo-substituents on the phenyl ring. These compounds were studied for their photophysical properties in acetonitrile and water. The high photoconversion yields and thermal half-lives of the metastable E configurations in acetonitrile indicate potential applications in photopharmacology. This highlights the relevance of such compounds in developing light-responsive therapeutic agents (Lentes, Rudtke, Griebenow, & Herges, 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPMKGVGKPGMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993957
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

732306-26-2
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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